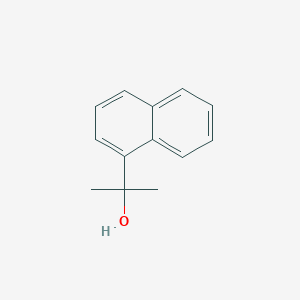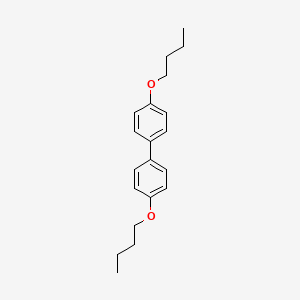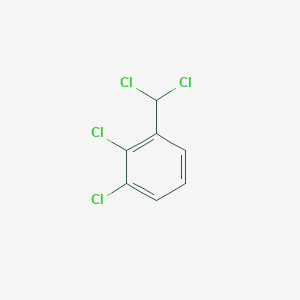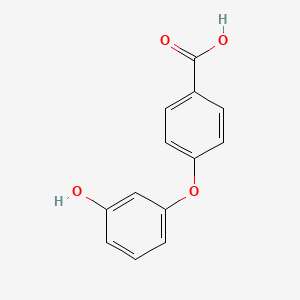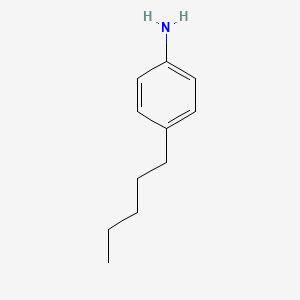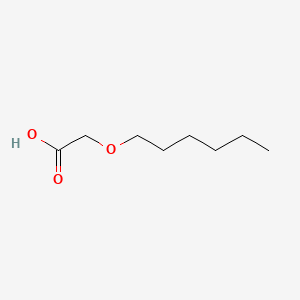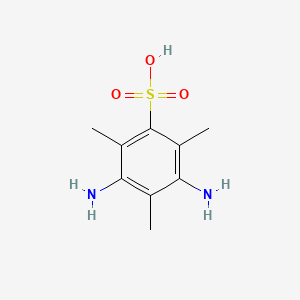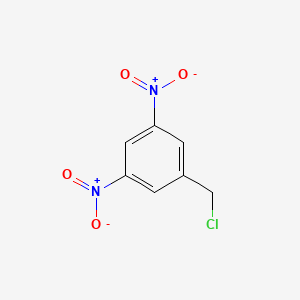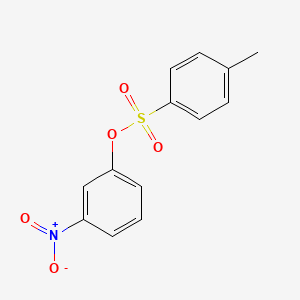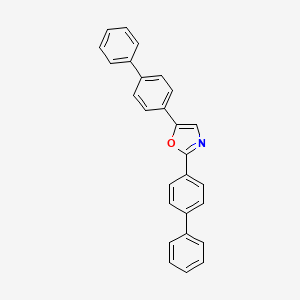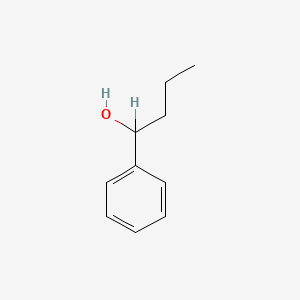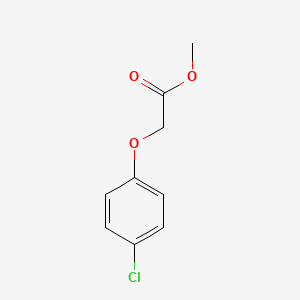
2-(4-氯苯氧基)乙酸甲酯
描述
Methyl 2-(4-chlorophenoxy)acetate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chlorophenyl group attached to an acetate moiety. This compound is commonly used in various chemical and industrial applications due to its unique properties.
科学研究应用
Methyl 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial products.
作用机制
Target of Action
Methyl 2-(4-chlorophenoxy)acetate, also known as MCPA, primarily targets broad-leaf weeds in pasture and cereal crops . It acts as an auxin, a class of plant hormones that are essential for plant body development .
Mode of Action
MCPA mimics the action of natural auxins, disrupting the normal growth patterns of the targeted weeds . It interferes with the plant’s growth by over-stimulating the plant’s growth hormones, leading to uncontrolled, unsustainable growth .
Biochemical Pathways
It is known that mcpa, like other auxins, influences numerous aspects of plant growth and development, including cell division, elongation, and differentiation .
Result of Action
The result of MCPA’s action is the death of the targeted weeds. The over-stimulation of the plant’s growth hormones leads to unsustainable growth rates, causing the plant to exhaust its resources and eventually die .
Action Environment
The efficacy and stability of MCPA can be influenced by various environmental factors. For example, MCPA is more effective at higher temperatures and under certain soil conditions . Additionally, MCPA’s stability can be affected by factors such as sunlight and pH levels .
生化分析
Biochemical Properties
Methyl 2-(4-chlorophenoxy)acetate interacts with various biomolecules in biochemical reactions . For instance, it has been shown to interact with amine functionalized zirconium metal–organic frameworks (MOFs) in the process of adsorption . The interactions involve hydrogen bond interaction, electrostatic interaction, and π–π stacking interaction .
Cellular Effects
Current research has focused on its adsorption properties and potential for removal from aqueous solutions .
Molecular Mechanism
The molecular mechanism of Methyl 2-(4-chlorophenoxy)acetate involves interactions with other molecules at the atomic level. For example, it forms hydrogen bonds and engages in electrostatic and π–π stacking interactions with amine functionalized zirconium MOFs .
Temporal Effects in Laboratory Settings
In laboratory settings, Methyl 2-(4-chlorophenoxy)acetate has been observed to exhibit fast adsorption kinetics, with most of the compound being adsorbed within the first 3 minutes . It also demonstrates excellent reusability and good chemical stability .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chlorophenoxy)acetate can be synthesized through the esterification of 4-chlorophenoxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve a high yield of the ester product.
Industrial Production Methods
In industrial settings, the production of methyl 2-(4-chlorophenoxy)acetate often involves continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the yield and purity of the compound.
化学反应分析
Types of Reactions
Methyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products
Oxidation: 4-chlorophenoxyacetic acid.
Reduction: 4-chlorophenoxyethanol.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
相似化合物的比较
Methyl 2-(4-chlorophenoxy)acetate is similar to other phenoxyacetic acid derivatives, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different substitution patterns on the phenyl ring.
Methyl 4-chlorophenoxyacetate: A closely related compound with a similar structure but different functional groups.
Uniqueness
Methyl 2-(4-chlorophenoxy)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
methyl 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGZHKYFZSNKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197522 | |
| Record name | Methyl (4-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4841-22-9 | |
| Record name | methyl (4-chlorophenoxy)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004841229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4841-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl (4-chlorophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-chlorophenoxy)acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8NSQ7VCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the triazole-acetate derivative TMCA, synthesized from Methyl 2-(4-chlorophenoxy)acetate, contribute to its corrosion inhibition properties?
A1: The study investigated a triazole-acetate derivative (TMCA) synthesized from Methyl 2-(4-chlorophenoxy)acetate. While the specific structure of TMCA wasn't detailed, the research highlighted that the molecule acts as a mixed-type inhibitor for mild steel corrosion in sulfuric acid []. This means TMCA can affect both anodic (metal oxidation) and cathodic (reduction) corrosion reactions. The inhibition likely stems from TMCA's adsorption onto the steel surface, forming a protective layer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


